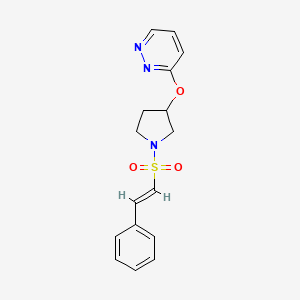

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, and by extension compounds like 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine, involves various synthetic strategies that have been developed and optimized over the years. These strategies often involve building the pyrazolo[1,5-a]pyrimidine core through reactions that introduce the necessary functional groups to the core structure in a step-wise or one-pot synthesis approach, employing conditions that favor the formation of the desired scaffold while minimizing side reactions.

Molecular Structure Analysis

The molecular structure of compounds like 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine is characterized by the presence of multiple heterocyclic rings that confer a complex three-dimensional structure. This complexity is crucial for the compound's interactions with biological targets, influencing its binding affinity and specificity. Molecular modeling and structure-activity relationship (SAR) studies play a vital role in understanding these interactions, guiding the optimization of the compound for improved biological activity.

Chemical Reactions and Properties

Compounds with the pyrazolo[1,5-a]pyrimidine scaffold participate in a variety of chemical reactions, allowing for further functionalization and modification of the core structure. These reactions include but are not limited to nucleophilic substitutions, additions to multiple bonds, and cyclization reactions that enable the introduction of new substituents or the formation of additional rings. These chemical transformations are essential for the development of derivatives with enhanced or novel biological activities.

Physical Properties Analysis

The physical properties of 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine, including its solubility, melting point, and stability, are important factors in its development as a potential pharmaceutical compound. These properties affect the compound's behavior in biological systems, its formulation into dosage forms, and its storage and handling requirements.

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity, pKa, and electronic structure, determine its interaction with biological targets and its overall pharmacokinetic profile. Understanding these properties is crucial for predicting the compound's behavior in vivo, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

For detailed studies and further reading on similar compounds, please refer to the following sources:

Scientific Research Applications

Aurora Kinase Inhibition

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine has been studied for its potential role in inhibiting Aurora kinases, a type of enzyme involved in cell division. Inhibitors like this compound may be useful in treating cancer due to their ability to interfere with cell division in cancer cells (ロバート ヘンリー,ジェームズ, 2006).

Dopamine D4 Receptor Ligand

Research has identified compounds structurally similar to 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine as ligands for the human dopamine D4 receptor. These compounds may have applications in studying and potentially treating neurological and psychiatric disorders (M. Rowley et al., 1997).

Antifungal and Antiviral Activities

This compound has shown potential in antifungal and antiviral activities, particularly against tobacco mosaic virus. Its structural properties may contribute to these biological activities (Li et al., 2015).

Synthesis and Structure-Activity Relationships

There is considerable interest in the synthesis of this compound and related structures for exploring their structure-activity relationships. These studies contribute to the understanding of how molecular changes impact biological activity, which is crucial for drug development (A. V. Ivashchenko et al., 1980).

Key Intermediate in Crizotinib Synthesis

This compound serves as a key intermediate in the synthesis of Crizotinib, a drug used in cancer therapy. Understanding its synthesis is crucial for the production of such important medications (Peng Dong-ming, 2012).

Future Directions

properties

IUPAC Name |

5-chloro-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN5/c14-12-8-15-13(16-9-12)18-6-2-11(3-7-18)10-19-5-1-4-17-19/h1,4-5,8-9,11H,2-3,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUISMKCHFRAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)

![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2489399.png)

![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)

![4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2489409.png)

![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)